N-[5-(Difluoromethyl)-1-pyridin-4-ylpyrazol-4-yl]prop-2-enamide
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Overview
Description
N-[5-(Difluoromethyl)-1-pyridin-4-ylpyrazol-4-yl]prop-2-enamide is a synthetic organic compound characterized by the presence of a difluoromethyl group attached to a pyridine ring, which is further connected to a pyrazole ring and a prop-2-enamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(Difluoromethyl)-1-pyridin-4-ylpyrazol-4-yl]prop-2-enamide typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving the cyclization of appropriate precursors.
Introduction of the Difluoromethyl Group: The difluoromethyl group is introduced using reagents such as ethyl bromodifluoroacetate.
Formation of the Pyrazole Ring: The pyrazole ring is formed through cyclization reactions involving hydrazine derivatives.
Coupling Reactions: The pyridine and pyrazole rings are coupled together using suitable coupling agents.
Formation of the Prop-2-enamide Moiety:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and process intensification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[5-(Difluoromethyl)-1-pyridin-4-ylpyrazol-4-yl]prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the difluoromethyl group, using nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols; reactions are conducted under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethyl ketones, while reduction may produce difluoromethyl alcohols.
Scientific Research Applications
N-[5-(Difluoromethyl)-1-pyridin-4-ylpyrazol-4-yl]prop-2-enamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes and receptors.
Chemical Biology: The compound is used as a probe to study biological pathways and molecular interactions.
Materials Science: It is explored for its potential in the development of advanced materials with unique properties.
Industrial Applications: The compound is used in the synthesis of other complex molecules and as an intermediate in various chemical processes
Mechanism of Action
The mechanism of action of N-[5-(Difluoromethyl)-1-pyridin-4-ylpyrazol-4-yl]prop-2-enamide involves its interaction with specific molecular targets. The difluoromethyl group enhances the compound’s binding affinity to certain enzymes and receptors, thereby modulating their activity. The compound may also participate in various signaling pathways, influencing cellular processes and functions .
Comparison with Similar Compounds
Similar Compounds
2-Difluoromethylpyridine: A bioisosteric replacement of pyridine-N-oxide, used in quorum sensing inhibitors.
N-Difluoromethylated Pyridines: Compounds with similar structural features, used in various biological and chemical applications.
Uniqueness
N-[5-(Difluoromethyl)-1-pyridin-4-ylpyrazol-4-yl]prop-2-enamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its difluoromethyl group enhances its stability and reactivity, making it a valuable compound in research and industrial applications.
Properties
IUPAC Name |
N-[5-(difluoromethyl)-1-pyridin-4-ylpyrazol-4-yl]prop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F2N4O/c1-2-10(19)17-9-7-16-18(11(9)12(13)14)8-3-5-15-6-4-8/h2-7,12H,1H2,(H,17,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPGOPVBQYCYRGS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=C(N(N=C1)C2=CC=NC=C2)C(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F2N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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